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molecular formula C20H21F3N2O5 B8738518 Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Cat. No. B8738518
M. Wt: 426.4 g/mol
InChI Key: MXWAGQASUDSFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462195B1

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 30 ml of toluene. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 3.08 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of toluene. Then the solution was cooled down to room temperature. Insoluble matter was filtrated and further washed with 20 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. The reaction yield was 22.3% and as for byproducts 0.7% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate and 77% for 4-(α-methoxy) methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.08 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-(α-methoxy) methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
30 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].O.[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Br)[C:21]([O:23][CH3:24])=[O:22].COC=C(C1C=CC=CC=1CON1C(=O)C=C(C(F)(F)F)N=C1OC(C)C)C(OC)=O>C1(C)C=CC=CC=1.[Cu-]=O>[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Two
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Cu-]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
3.08 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Eight
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CON1C(=NC(=CC1=O)C(F)(F)F)OC(C)C
Step Ten
Name
4-(α-methoxy) methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
Insoluble matter was filtrated
WASH
Type
WASH
Details
further washed with 20 ml of acetone twice
CUSTOM
Type
CUSTOM
Details
The reaction yield was 22.3%

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462195B1

Procedure details

2.22 g of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 0.72 g of copper(I) oxide were suspended in 30 ml of toluene. The suspension was refluxed until no water was recognized to form, while formed water was being taken into a quantitative water receiver. 3.08 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate was added at an instance. The reaction was carried out for 5 hours at reflux of toluene. Then the solution was cooled down to room temperature. Insoluble matter was filtrated and further washed with 20 ml of acetone twice. The mixed solution of the obtained filtrate and washings was analyzed with high-performance liquid chromatography. The reaction yield was 22.3% and as for byproducts 0.7% for methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate and 77% for 4-(α-methoxy) methylen-2H-chromen-3(4H)-one.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.08 g
Type
reactant
Reaction Step Seven
[Compound]
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-(α-methoxy) methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
30 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([OH:11])[CH:8]=[C:7]([C:12]([F:15])([F:14])[F:13])[N:6]=1)([CH3:3])[CH3:2].O.[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Br)[C:21]([O:23][CH3:24])=[O:22].COC=C(C1C=CC=CC=1CON1C(=O)C=C(C(F)(F)F)N=C1OC(C)C)C(OC)=O>C1(C)C=CC=CC=1.[Cu-]=O>[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][O:11][C:9]1[CH:8]=[C:7]([C:12]([F:14])([F:15])[F:13])[N:6]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[N:10]=1)[C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Two
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Cu-]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
3.08 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Eight
Name
byproducts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3-yloxymethyl)phenyl]acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CON1C(=NC(=CC1=O)C(F)(F)F)OC(C)C
Step Ten
Name
4-(α-methoxy) methylen-2H-chromen-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
Insoluble matter was filtrated
WASH
Type
WASH
Details
further washed with 20 ml of acetone twice
CUSTOM
Type
CUSTOM
Details
The reaction yield was 22.3%

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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